2-(1,3-Dithian-2-yl)pyrimidine
Description
2-(1,3-Dithian-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 1,3-dithiane moiety. The 1,3-dithiane group, a six-membered ring containing two sulfur atoms at positions 1 and 3, confers unique electronic and steric properties to the molecule. For example, pyrimidine derivatives with sulfur-containing substituents, such as ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, are synthesized via nucleophilic substitution or coupling reactions involving thiols or sulfur-containing heterocycles . The reactivity of the dithiane group in related compounds (e.g., 2-(1,3-dithian-2-yl)indoles) suggests that the pyrimidine-linked dithiane may similarly participate in anion formation and electrophilic reactions when activated by protective groups or metallating agents .
Properties
Molecular Formula |
C8H10N2S2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)pyrimidine |
InChI |
InChI=1S/C8H10N2S2/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1,3-4,8H,2,5-6H2 |
InChI Key |
VWVZHGZAAVTHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The dithiane moiety’s behavior varies significantly depending on its attachment to different heterocycles and substituents:
Key Observations:
- Electronic Effects: The dithiane group’s electron-withdrawing nature may modulate the pyrimidine ring’s aromaticity, affecting reactivity in nucleophilic or electrophilic substitutions. In contrast, 1,3-dithiolane derivatives exhibit stronger electron-withdrawing effects due to their smaller ring size .
- Substituent Influence: Protective groups on nitrogen (e.g., in indole derivatives) critically enable anion formation and subsequent reactivity, a factor that may extend to pyrimidine analogs .
Reactivity and Stability
- Anion Formation: The 1,3-dithiane group in 2-(1,3-dithian-2-yl)indoles forms stable anions under basic conditions, facilitating reactions with electrophiles like alkyl halides or carbonyl compounds . A similar mechanism is plausible for the pyrimidine analog, though steric hindrance from the pyrimidine ring may alter reaction kinetics.
- Metallation: Metallation with n-butyllithium in indole derivatives highlights the dithiane’s ability to stabilize negative charges, a trait likely conserved in pyrimidine systems .
- Comparative Stability: Thietan-containing pyrimidines (e.g., compound 1 in ) may exhibit reduced thermal stability due to thietan’s high ring strain, whereas dithiane-pyrimidine hybrids are expected to be more robust .
Data Tables
Table 1: Structural and Reactivity Comparison
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